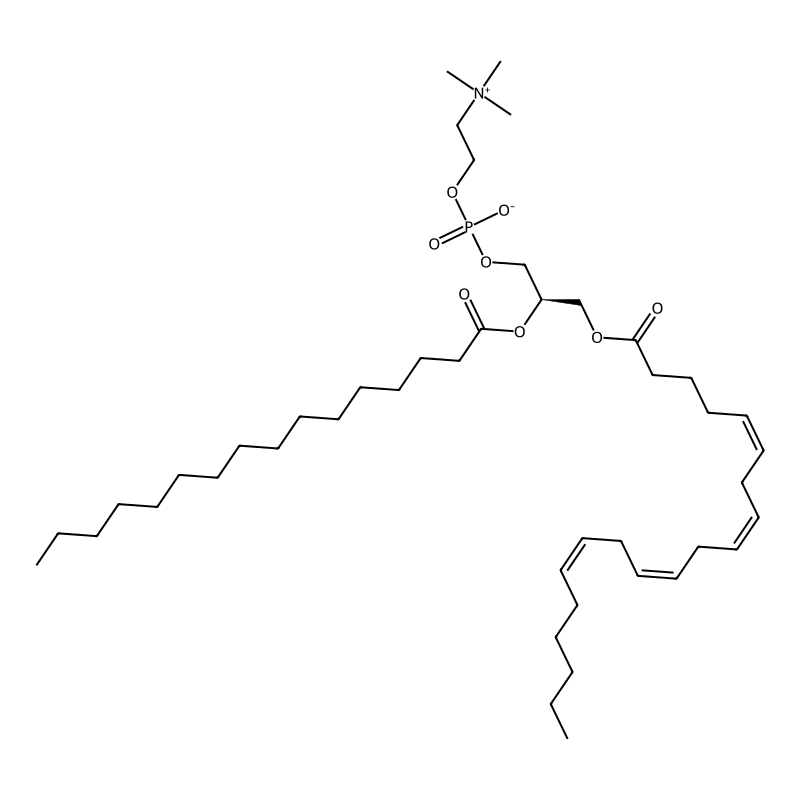

[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

PC(20:4(5Z,8Z,11Z,14Z))/16:0) refers to a specific type of phosphatidylcholine (PC), a type of phospholipid molecule. Phospholipids are crucial components of cell membranes, playing essential roles in maintaining membrane structure and function . This specific PC molecule has the following characteristics:

- Fatty acid composition: It has two fatty acid chains attached to its glycerol backbone. One chain is arachidonic acid (20:4(5Z,8Z,11Z,14Z)), a polyunsaturated fatty acid with four double bonds and a total of 20 carbon atoms. The other chain is palmitic acid (16:0), a saturated fatty acid with 16 carbon atoms and no double bonds.

Potential Research Applications:

While research specifically focusing on PC(20:4(5Z,8Z,11Z,14Z))/16:0) is limited, its individual components, arachidonic acid and palmitic acid, have been investigated for various research applications due to their potential roles in various physiological processes.

Arachidonic Acid:

Inflammation

Arachidonic acid acts as a precursor to various eicosanoids, signaling molecules involved in inflammation, pain, and blood clotting . Research explores its potential as a therapeutic target in modulating inflammatory responses .

Neurological function

Arachidonic acid is essential for proper brain development and function . Research has explored its role in neurodegenerative diseases like Alzheimer's and Parkinson's .

Palmitic Acid:

- Metabolic health: Palmitic acid, a saturated fatty acid, has been associated with various metabolic dysfunctions, including obesity and insulin resistance, when consumed in excess . Research investigates its role in metabolic disorders and potential strategies to mitigate the negative effects of high saturated fat intake.

The compound [(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative. Its structure features a long-chain fatty acid (hexadecanoyl) and an isoprenoid moiety (icosa-tetraenoyl), which contribute to its unique properties. The presence of the phosphate group indicates potential roles in cellular signaling and membrane dynamics. This compound is likely to exhibit amphiphilic characteristics due to its hydrophilic phosphate head and hydrophobic fatty acid tails, making it relevant in biological membranes.

- Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed by phospholipases, releasing fatty acids and glycerol.

- Transesterification: The phosphate group can participate in transesterification reactions, which are critical in lipid metabolism.

- Phosphorylation: The compound may undergo phosphorylation reactions that could modify its biological activity and interactions with other biomolecules.

These reactions are essential for understanding the compound's role in metabolic pathways and cellular functions.

The biological activity of this compound can be assessed through various mechanisms:

- Membrane Dynamics: As a phospholipid, it may influence membrane fluidity and permeability, affecting cellular signaling pathways.

- Cell Signaling: The phosphate group can act as a signaling molecule, potentially involved in phosphoinositide signaling pathways.

- Antioxidant Activity: Similar compounds have shown antioxidant properties, which may protect cells from oxidative stress.

Biological assays can evaluate these activities, often revealing dose-dependent effects that inform pharmacological applications .

Synthesis of this compound typically involves:

- Fatty Acid Esterification: The hexadecanoyl group is esterified to glycerol or a similar backbone.

- Phosphorylation: Introduction of the phosphate group through reactions involving phosphoric acid or its derivatives.

- Coupling Reactions: The isoprenoid moiety is attached via coupling reactions that may involve coupling agents or catalysts.

These methods ensure the incorporation of both hydrophobic and hydrophilic components necessary for biological function.

This compound has potential applications in:

- Drug Development: Due to its bioactive properties, it could serve as a lead compound for developing new therapeutics targeting membrane-associated processes.

- Nanotechnology: Its amphiphilic nature makes it suitable for formulating drug delivery systems or nanocarriers.

- Biomaterials: It may be used in creating bioactive surfaces for implants or tissue engineering applications.

Interaction studies focus on how this compound interacts with various biomolecules:

- Protein Binding: Investigating how it binds to membrane proteins can reveal its role in signaling pathways.

- Lipid Interaction: Studies on how it integrates into lipid bilayers help understand its impact on membrane properties.

- Enzyme Substrates: Evaluating its role as a substrate for enzymes like phospholipases provides insights into its metabolic fate.

Such studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to elucidate binding affinities and kinetics.

Similar compounds include:

- Phosphatidylcholine

- Sphingomyelin

- Phosphatidylserine

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Phosphatidylcholine | Glycerol backbone with choline head | Major component of cell membranes |

| Sphingomyelin | Sphingosine backbone with phosphocholine | Involved in cell signaling and myelination |

| Phosphatidylserine | Glycerol backbone with serine head | Plays a role in apoptosis signaling |

| This Compound | Glycerol backbone with hexadecanoyl and isoprenoid | Potential dual role in signaling and membrane dynamics |

This compound's uniqueness lies in its specific fatty acid composition and potential dual functionality as both a structural component of membranes and a signaling molecule.

The compound [(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly abbreviated as PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), is a glycerophospholipid classified under the phosphatidylcholine (PC) family. Its systematic IUPAC name reflects its stereospecific structure:

- sn-1 position: Hexadecanoyl (palmitoyl) group (16:0 saturated fatty acid).

- sn-2 position: (5Z,8Z,11Z,14Z)-eicosatetraenoyl (arachidonoyl) group (20:4 ω-6 polyunsaturated fatty acid).

- Headgroup: Phosphocholine attached via a phosphodiester bond to the sn-3 hydroxyl of glycerol.

Structural Classification

| Feature | Description |

|---|---|

| Backbone | Glycerol |

| Fatty Acids | sn-1: C16:0 (palmitic acid); sn-2: C20:4 ω-6 (arachidonic acid) |

| Headgroup | Phosphocholine |

| Molecular Formula | C44H80NO8P |

| Molecular Weight | 782.08 g/mol |

| Stereochemistry | R-configuration at sn-2 glycerol; Z-stereochemistry at double bonds |

This asymmetrical distribution of saturated and polyunsaturated fatty acids confers unique biophysical properties, enabling PAPC to modulate membrane fluidity and serve as a substrate for lipid signaling intermediaries.

Biological Distribution and Cellular Localization

PAPC is ubiquitously distributed in eukaryotic cell membranes, with tissue-specific variations in concentration:

Tissue Distribution

| Tissue | Relative Abundance | Key Functional Role |

|---|---|---|

| Brain | High | Neuronal membrane integrity; synaptic plasticity |

| Liver | Moderate | Lipoprotein assembly; lipid transport |

| Lung | Moderate | Pulmonary surfactant component |

| Immune Cells | Variable | Precursor for oxidized phospholipid signaling |

In cellular membranes, PAPC localizes preferentially to the outer leaflet of the plasma membrane and organelle membranes, such as the endoplasmic reticulum and Golgi apparatus. Its sn-2 arachidonoyl group makes it a substrate for phospholipase A2 (PLA2), releasing arachidonic acid for eicosanoid synthesis during inflammatory responses.

Historical Development of PAPC Research

The study of PAPC emerged from foundational work on phospholipids:

- 1847: Théodore Gobley isolates lecithin (later identified as phosphatidylcholine) from egg yolk, laying the groundwork for phospholipid chemistry.

- 1954: Eugene Kennedy elucidates the CDP-choline pathway, explaining phosphatidylcholine biosynthesis.

- 1960s: Advances in chromatography and mass spectrometry enable the identification of individual phospholipid species, including PAPC.

- 2000s: PAPC gains attention in atherosclerosis research due to its role as a precursor of pro-inflammatory oxidized phospholipids (e.g., oxPAPC).

Key Milestones

| Year | Discovery | Significance |

|---|---|---|

| 1847 | Isolation of lecithin by Gobley | First identification of phosphatidylcholine |

| 1954 | Characterization of the CDP-choline pathway by Kennedy | Clarified PAPC biosynthesis |

| 2003 | Identification of oxPAPC in atherosclerotic plaques | Linked PAPC to inflammation and vascular disease |

PAPC’s dual role as a structural membrane component and signaling precursor underscores its importance in both basic biochemistry and translational research.